molecular formula C19H27ClO2 B1212629 19-Chloro-17beta-hydroxyandrost-4-en-3-one CAS No. 5884-92-4

19-Chloro-17beta-hydroxyandrost-4-en-3-one

Cat. No. B1212629
CAS RN: 5884-92-4
M. Wt: 322.9 g/mol
InChI Key: FHHUNXIPEAHYQC-KOUJMVCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Chloro-17beta-hydroxyandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Synthesis and Molecular Modeling

Research has focused on the synthesis and molecular modeling of related compounds. For example, improved synthesis techniques have been developed for derivatives like 4Beta,19-dihydroxyandrost-5-en-17-one, known as competitive inhibitors of estrogen synthetase (aromatase) (Numazawa et al., 2002). Additionally, studies have explored the molecular rearrangement of steroidal compounds, yielding insights into the structural dynamics of these molecules (Templeton et al., 1988).

Microbial Transformation and Metabolism

The microbial transformation of androst-4-ene-3,17-dione by fungi like Beauveria bassiana has been investigated, showcasing the potential of microbial biocatalysts in modifying steroid compounds (Xiong et al., 2006). Moreover, research into the metabolism of 4-hydroxyandrost-4-ene-3,17-dione, a related compound, has provided insights into how these steroids are processed in biological systems (Kohler et al., 2007).

Steroid Dimer Formation and Inhibition Studies

Studies have also explored steroid dimer formation, such as the reduction of methyl androst-4-ene-3,17-dion-19-oate, leading to the formation of isomeric dimeric steroids (Templeton et al., 2000). In addition, research on the differential inhibition of androst-4-en-3,17-dione aromatization has provided valuable insights into enzymatic interactions and the role of specific structural features in steroid compounds (Lee et al., 1975).

properties

CAS RN

5884-92-4

Molecular Formula

C19H27ClO2

Molecular Weight

322.9 g/mol

IUPAC Name

(8S,9S,10S,13S,14S,17S)-10-(chloromethyl)-17-hydroxy-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H27ClO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,22H,2-9,11H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1

InChI Key

FHHUNXIPEAHYQC-KOUJMVCDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34CCl

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CCl

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Chloro-17beta-hydroxyandrost-4-en-3-one
Reactant of Route 2
19-Chloro-17beta-hydroxyandrost-4-en-3-one
Reactant of Route 3
19-Chloro-17beta-hydroxyandrost-4-en-3-one
Reactant of Route 4
19-Chloro-17beta-hydroxyandrost-4-en-3-one
Reactant of Route 5
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Reactant of Route 6
19-Chloro-17beta-hydroxyandrost-4-en-3-one

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